molecular formula C9H12N2O3S B2641699 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione CAS No. 1548085-79-5

3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2641699
CAS No.: 1548085-79-5
M. Wt: 228.27
InChI Key: BEXHNWKGAANNDK-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C9H12N2O3S It is characterized by the presence of a pyrimidine ring substituted with a hydroxymethyl group and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Formation of the Thiolane Ring: The thiolane ring can be formed through a cyclization reaction involving a suitable thiol and an alkene.

    Oxidation to Form the Sulfone Group: The final step involves the oxidation of the thiolane ring to introduce the sulfone group, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group back to a sulfide.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the sulfone group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)pyrimidine-2-thiolane-1,1-dione: Similar structure but lacks the sulfone group.

    4-(Hydroxymethyl)pyrimidine-2-thiolane-1,1-dione: Similar structure but with different substitution patterns on the pyrimidine ring.

Uniqueness

3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both a hydroxymethyl group and a sulfone group, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(1,1-dioxothiolan-3-yl)pyrimidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-5-8-1-3-10-9(11-8)7-2-4-15(13,14)6-7/h1,3,7,12H,2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXHNWKGAANNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C2=NC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548085-79-5
Record name 3-[4-(hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione
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